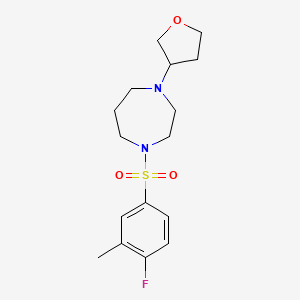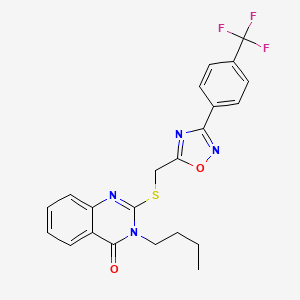
3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a chemical compound . It has a molecular weight of 284.32 and a molecular formula of C13H14F2N2OS .
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-4(3H)-one core, a 3-butyl group, a 2-thio group, and a 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl group .Chemical Reactions Analysis
The synthesis of this compound involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.32 and a molecular formula of C13H14F2N2OS . Other specific properties like boiling point or solubility are not provided in the search results .科学的研究の応用
Synthesis and Antimicrobial Activity
One study focused on synthesizing derivatives of quinazolin-4(3H)-one, showing that these compounds exhibited significant antimicrobial activities against various bacterial and fungal strains. The incorporation of the styryl moiety at the quinazolinone structure was found to marginally increase biological activity, demonstrating better antibacterial than antifungal activities (V. Gupta et al., 2008).
Antihistaminic Agents
Another research highlighted the synthesis of quinazolin-4(3H)-one derivatives as new classes of H1-antihistaminic agents. The study revealed that specific compounds protected animals from histamine-induced bronchospasm, with one derivative showing comparable potency and lower sedation effects than the reference standard, chlorpheniramine maleate (V. Alagarsamy et al., 2008).
Anti-Bacterial and Anti-Fungal Activities
Further research into quinazolinone derivatives uncovered their potent in vitro anti-microbial activities. Specific compounds demonstrated significant minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity against Candida albicans and Aspergillus flavus (M. Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activities
Investigations into quinazolin-4(3H)-one derivatives also showed promising analgesic and anti-inflammatory activities. Some compounds were found to exhibit potent activities in animal models, with minimal ulcerogenic potential, highlighting their therapeutic potential for pain and inflammation management (D. Dewangan et al., 2016).
Antitumor Activity
Moreover, a novel series of quinazoline derivatives were synthesized and evaluated for their antitumor activity. The methodology modification for synthesizing these derivatives provided insights into their potential as antitumor agents, with specific compounds showing remarkable activity against CNS cancer cell lines (M. Noolvi & H. Patel, 2013).
特性
IUPAC Name |
3-butyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c1-2-3-12-29-20(30)16-6-4-5-7-17(16)26-21(29)32-13-18-27-19(28-31-18)14-8-10-15(11-9-14)22(23,24)25/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNTMFECCLNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2709250.png)
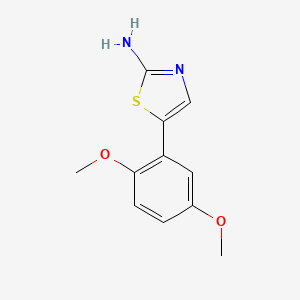
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2709252.png)
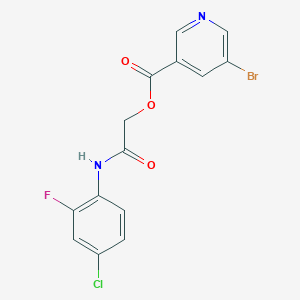
![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)
![5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2709257.png)

![N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)
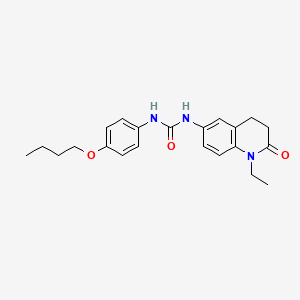
![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)

